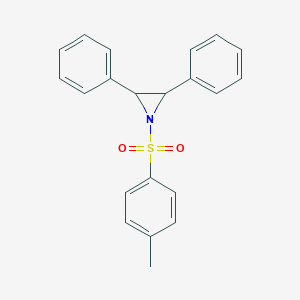
1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine
描述
1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine: is a compound belonging to the aziridine class, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis. The presence of the sulfonyl group and phenyl rings in this compound enhances its stability and reactivity, making it a versatile building block in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine typically involves the nucleophilic ring-opening of epoxides with sulfonamides. One common method includes the reaction of 2-benzyloxirane with a primary sulfonamide, followed by cyclization to form the aziridine ring . The reaction conditions often require the presence of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced products.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Ring-Opening Products: Depending on the nucleophile, products can include amines, alcohols, or thiols.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Amines and other reduced derivatives are typical products of reduction reactions.
科学研究应用
Chemistry: 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of pharmaceuticals, agrochemicals, and polymers .
Biology and Medicine: In biological research, aziridines are studied for their potential as enzyme inhibitors and anticancer agents. The compound’s ability to form covalent bonds with nucleophiles in biological systems makes it a candidate for drug development .
Industry: In the industrial sector, aziridines are used in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of covalent bonds with nucleophiles. This reactivity is due to the ring strain and the electron-withdrawing effect of the sulfonyl group, which activates the ring towards nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and the biological or chemical context in which the compound is used .
相似化合物的比较
- Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
- Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-
- 2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine
Comparison: 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other aziridines. The sulfonyl group further activates the aziridine ring, making it more susceptible to nucleophilic attack. This combination of stability and reactivity makes it a valuable compound in various chemical and biological applications .
属性
CAS 编号 |
147054-74-8 |
|---|---|
分子式 |
C21H19NO2S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3 |
InChI 键 |
GAZMCGHPHRQBPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














